Mmp inhibitor V
Overview
Description
“Mmp inhibitor V” is a small molecule that controls the biological activity of Matrix Metalloproteinases (MMPs) . It is primarily used for Protease Inhibitors applications .
Synthesis Analysis
The design and synthesis of MMP-9 inhibitors, such as “Mmp inhibitor V”, is a potentially attractive research area . A novel series of Matrix Metalloproteinase inhibitors (MMPIs) was designed, synthesized, and purified using a scaffold modification strategy . The most potent inhibitor against MMP-2 was compound 19 (IC 50 = 0.38 μM) .
Molecular Structure Analysis
The binding of inhibitors of matrix metalloproteinases is understood through molecular docking, quantum mechanical calculations, and molecular dynamics simulations . The number of available high-resolution X-ray crystal structures of MMP–inhibitor complexes has increased dramatically in recent years, helping in the design of potential inhibitors at an early lead generation stage .
Chemical Reactions Analysis
Matrix metalloproteinases (MMPs) participate in the disruption, tumor neovascularization, and subsequent metastasis while tissue inhibitors of metalloproteinases (TIMPs) downregulate the activity of these MMPs . These compounds inhibit MMPs by coordinating with the catalytic Zn 2+ of MMPs via the zinc-binding group (ZBG) .
Scientific Research Applications
In Vivo Molecular Target Assessment
MMP inhibitors, such as prinomastat, are being explored for their potential in treating various diseases, including cancer. A significant advancement in this field is the development of near-infrared fluorogenic MMP substrates. These substrates act as activatable reporter probes, allowing for the direct imaging of MMP activity in tumors. This technology is crucial for evaluating the effectiveness of MMP inhibitors in real-time within living organisms (Bremer, Tung, & Weissleder, 2001).
Dental Applications
In dentistry, MMP expression is linked to tissue development, cancer cell behavior, and inflammation. MMP inhibitors, such as tetracyclines for periodontitis, have shown practical application in treating dental diseases. Additionally, a diagnostic test for activated MMP-8 in oral fluids is used in periodontology. The research emphasizes the potential of MMP inhibitors in dental medicine (Boelen et al., 2019).
Cancer Progression
MMPs play a crucial role in cancer-cell invasion and metastasis. While clinical trials with MMP inhibitors have had mixed results, the understanding that MMPs have functions beyond invasion has led to a reevaluation of their use in cancer therapy. This insight opens up new possibilities for therapeutic applications of MMP inhibitors in cancer treatment (Egeblad & Werb, 2002).
Cardiovascular Disease
MMP inhibitors are also being investigated in the context of cardiovascular diseases. For example, after myocardial infarction, MMP activity is implicated in the progression to heart failure. Synthetic MMP inhibitors have shown potential in preventing left ventricular remodeling and pump dysfunction, suggesting a new therapeutic approach for heart failure prevention (Creemers, Cleutjens, Smits, & Daemen, 2001).
Tumor Invasion and Metastasis
MMPs are recognized for their role in tumor invasion and metastasis, leading to the development of MMP inhibitors as anticancer treatments. This review discusses the regulatory mechanisms of MMPs, their interaction with cell adhesion molecules, and the therapeutic implications of inhibiting MMPs in cancer (Curran & Murray, 2000).
Bioresponsive Hydrogels
Innovative approaches include the development of polysaccharide-based hydrogels that release recombinant tissue inhibitors of MMPs in response to MMP activity. This targeted delivery system, particularly after myocardial infarction, demonstrates the potential of localized MMP inhibition in treating diseases with excessive MMP activity (Purcell et al., 2014).
properties
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mmp inhibitor V | |
CAS RN |
223472-31-9 | |
Record name | ONO-4817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-4817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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